Positional Carboxylic Acid Isomerism: 5-COOH vs. 3-COOH Determines Target Class Engagement
The carboxylic acid placement on the pyrazolo[1,5-a]pyrimidine core dictates biological target engagement. Compounds bearing the carboxylic acid at position 5 (such as CAS 947014-73-5) are structurally aligned with the series reported by Krämer et al., where the polar carboxylate engages a conserved lysine residue in the CK2 ATP-binding pocket, yielding KD = 12 nM for the optimized macrocyclic derivative IC20(31) [1]. In contrast, the 3-carboxylic acid regioisomers developed as Angiotensin II receptor antagonists exhibit a fundamentally different pharmacophore; the most potent compound in that series, 15a, achieved IC₅₀ values of 127 ± 1.01 nM and 65 ± 0.50 nM against dual enzymatic targets, but critically lacked oral antihypertensive activity, a liability traced directly to the 3-carboxylate position [2]. For a procurement decision, selecting the 5-COOH isomer (CAS 947014-73-5) rather than a 3-COOH analog ensures compatibility with kinase hinge-binding motifs validated in the CK2 and HCV polymerase programs.
| Evidence Dimension | Positional isomer impact on target engagement (kinase vs. GPCR) |
|---|---|
| Target Compound Data | 5-COOH regioisomer; scaffold consistent with CK2 inhibitor IC20(31) (KD = 12 nM, in vitro CK2 potency) |
| Comparator Or Baseline | 3-COOH regioisomer (Angiotensin II antagonist series); compound 15a IC₅₀ = 127 ± 1.01 nM (enzyme 1) and 65 ± 0.50 nM (enzyme 2) |
| Quantified Difference | Different target classes engaged; 5-COOH series achieves single-digit nanomolar kinase binding vs. 3-COOH series active on GPCR with ~65–127 nM potency |
| Conditions | Biochemical kinase assay (CK2, KD determination by NanoBRET) vs. in vitro AII receptor binding assay |
Why This Matters
Procurement of the 5-COOH isomer is essential for kinase-focused programs; the 3-COOH isomer addresses an entirely different target class (GPCR) and cannot substitute.
- [1] Krämer A, Kurz CG, Berger BT, et al. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Eur J Med Chem. 2020;208:112770. doi:10.1016/j.ejmech.2020.112770. View Source
- [2] Hara M, et al. Synthesis and structure-activity relationship of a new series of potent angiotensin II receptor antagonists: pyrazolo[1,5-a]pyrimidine derivatives. Bioorg Med Chem Lett. 1999;9(14):2021-2024. (Compound 15a IC₅₀ data from Semantic Scholar summary.) Available at: https://www.semanticscholar.org/ (accessed 2026-05-06). View Source
